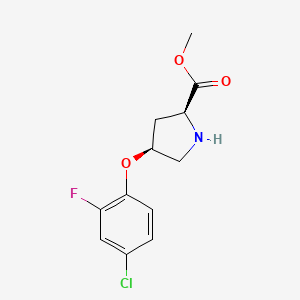
Methyl (2S,4S)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylate
Descripción general
Descripción
Methyl (2S,4S)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylate, also known as MCFP, is a chemical compound belonging to the class of pyrrolidinecarboxylates. It is a chiral compound that can exist in two different stereoisomers, (2S,4S) and (2R,4R). This compound has been studied extensively for its potential applications in a variety of scientific research fields.
Aplicaciones Científicas De Investigación
Cancer Treatment
The compound has been explored as a potential inhibitor of Aurora A kinase, which is significant in the context of cancer treatment. Aurora A kinase is a protein that plays a crucial role in the cell cycle, particularly in the regulation of mitosis. Inhibiting this kinase can disrupt the cell cycle of cancer cells, thereby inhibiting their growth and proliferation. This mechanism suggests that methyl (2S,4S)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylate or its derivatives could be useful in developing treatments for various types of cancer (ロバート ヘンリー,ジェームズ, 2006).
Chemical Sensing and Metal Ion Detection
Derivatives of the compound have been used in the development of fluoroionophores, which are chemical compounds that can bind selectively to specific metal ions and exhibit a change in their fluorescence properties upon binding. This makes them useful in detecting the presence of specific metal ions in various environments, including biological systems. For example, certain derivatives have shown specificity in chelating Zn^2+ ions in both organic and semi-aqueous solutions, making them potentially useful for applications in chemical sensing and environmental monitoring (W. Hong et al., 2012).
Cellular Imaging
Another area of application is in the development of fluorescent "turn on" chemosensors for specific metal ions like Al^3+, which have been used in living cells imaging. These chemosensors are designed to exhibit enhanced fluorescence in the presence of certain metal ions, making them valuable tools for biological research, particularly in studying metal ion distribution and dynamics within cells. The specificity and sensitivity of these sensors can contribute significantly to our understanding of metal ions' roles in biological systems (F. Rahman et al., 2017).
Synthetic Organic Chemistry
The compound and its derivatives are also of interest in synthetic organic chemistry, where they can serve as intermediates or reagents in the synthesis of more complex organic molecules. Their reactivity and the presence of multiple functional groups make them versatile building blocks in the construction of a wide range of organic compounds, including pharmaceuticals and polymers. The ability to selectively modify the chemical structure of these compounds allows chemists to tailor their properties for specific applications (T. Sugiyama et al., 1981).
Propiedades
IUPAC Name |
methyl (2S,4S)-4-(4-chloro-2-fluorophenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO3/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(13)4-9(11)14/h2-4,8,10,15H,5-6H2,1H3/t8-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHJJPGWOUGORE-WPRPVWTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid](/img/structure/B3082894.png)
![Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B3082897.png)
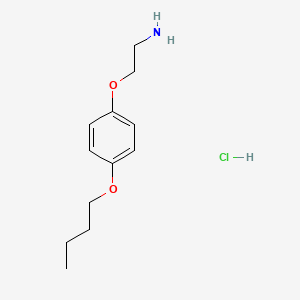
![Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B3082927.png)

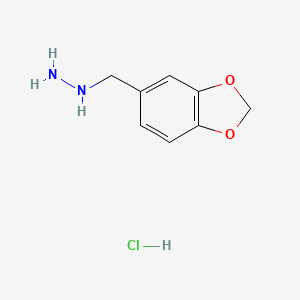

![2-Morpholinooxazolo[4,5-b]pyridine](/img/structure/B3082950.png)


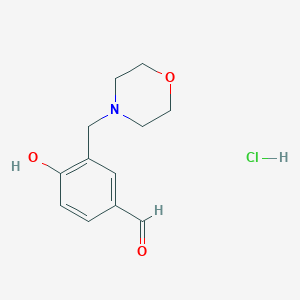
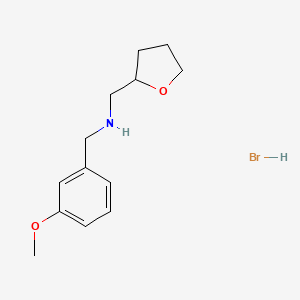

![Benzo[1,3]dioxol-5-ylmethyl-(3-fluoro-benzyl)-amine hydrobromide](/img/structure/B3082993.png)